4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

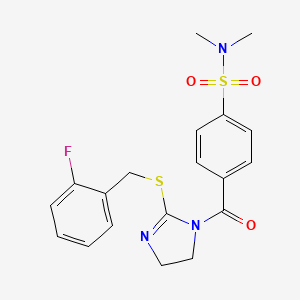

The compound 4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a structurally complex molecule featuring:

- A 4,5-dihydro-1H-imidazole core, a partially saturated five-membered ring with two nitrogen atoms.

- A thioether group at position 2, comprising a sulfur atom linked to a 2-fluorobenzyl moiety.

- A carbonyl group at position 1, connected to a benzenesulfonamide substituted with N,N-dimethyl groups.

Properties

IUPAC Name |

4-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)16-9-7-14(8-10-16)18(24)23-12-11-21-19(23)27-13-15-5-3-4-6-17(15)20/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIMLEFZSXMWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorobenzyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions using sulfonyl chlorides and amines.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the imidazole ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, including case studies and data tables that highlight its significance.

Medicinal Chemistry

The compound's structure indicates potential as a drug candidate. Sulfonamides are known to exhibit antibacterial properties, and the imidazole ring is often found in compounds that modulate biological activity, such as enzyme inhibitors.

Case Study: Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives of sulfonamide have been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that the compound may also possess similar activity, warranting further investigation into its efficacy.

Biochemical Pathway Modulation

The compound may modulate specific biochemical pathways by acting as a ligand for various receptors or enzymes.

Case Study: Farnesoid X Receptor Modulation

In studies involving farnesoid X receptors (FXRs), compounds with similar imidazole frameworks have been shown to regulate lipid metabolism and glucose homeostasis. The potential application of this compound in modulating FXR activity could lead to new treatments for metabolic disorders.

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems.

Case Study: GABA-A Receptor Interaction

Research into imidazole derivatives has identified them as positive allosteric modulators of the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission. The potential for this compound to enhance GABAergic activity could have implications for treating anxiety and other neurological disorders.

Cancer Research

The compound's ability to interact with specific cellular pathways makes it a candidate for cancer research.

Case Study: Antitumor Activity

Preliminary studies suggest that imidazole-containing compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. Investigating the effects of this specific compound on cancer cell lines could reveal its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The benzenesulfonamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound : The 4,5-dihydroimidazole core reduces aromaticity, increasing conformational flexibility compared to fully unsaturated imidazoles. This may influence binding kinetics in biological systems.

Analog 1 : Substituted 2-(2-methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives (e.g., compounds 5a–5g from ) feature a fully aromatic imidazole core. The absence of saturation may enhance π-π stacking interactions but reduce flexibility .

Analog 2: 1,2,4-Triazole derivatives () exhibit a different heterocyclic scaffold.

Substituent Effects

Thioether vs. Sulfonyl Groups :

- The target’s thioether group (S-linked 2-fluorobenzyl) may improve membrane permeability due to moderate lipophilicity.

Fluorine Substituents :

- The 2-fluorobenzyl group in the target compound introduces electron-withdrawing effects and metabolic stability, similar to fluorophenyl-substituted imidazoles (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole in ). However, the position of fluorine (ortho vs. para) may sterically hinder interactions in biological systems .

Sulfonamide Modifications :

Physicochemical and Spectral Properties

Biological Activity

The compound 4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a member of the imidazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈F N₃O₂S

- Molecular Weight : 325.39 g/mol

- CAS Number : Not explicitly provided in the sources but related compounds have CAS numbers indicating their structural similarity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Imidazole derivatives often act as inhibitors for specific enzymes, including those involved in cancer progression and microbial resistance.

- Antimicrobial Properties : Compounds containing sulfur and nitrogen heterocycles exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential antifungal activity noted. |

| Anticancer | Inhibits cell proliferation in various cancer cell lines; induces apoptosis through caspase activation. |

| Anti-inflammatory | Reduces cytokine production in vitro; potential use in treating chronic inflammatory conditions. |

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of imidazole derivatives found that compounds similar to this compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity .

Anticancer Research

Research published in Journal of Medicinal Chemistry highlighted that several imidazole derivatives exhibit anticancer properties by targeting the PI3K/Akt signaling pathway. The compound under discussion was shown to inhibit cancer cell proliferation in vitro and promote apoptosis in human breast cancer cells . The mechanism was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Studies

A recent study focused on the anti-inflammatory properties of imidazole derivatives revealed that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role for this compound in treating conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.